molecular formula C21H22N2O2S2 B3445074 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-morpholinecarbodithioate

2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-morpholinecarbodithioate

Cat. No. B3445074
M. Wt: 398.5 g/mol
InChI Key: MMNYFSQLKSRTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,11-dihydro-5H-dibenzo[b,f]azepine is a tricyclic compound . It is commonly known as iminostilbene and is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .


Synthesis Analysis

The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine and its derivatives often involves the reaction of 2-aminobiphenyls with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular formula of 10,11-dihydro-5H-dibenzo[b,f]azepine is C14H13N . The structure includes a seven-membered ring with a nitrogen atom .


Chemical Reactions Analysis

The 10,11-dihydro-5H-dibenzo[b,f]azepine structure can undergo various chemical reactions. For example, it can react with donor groups like triphenylamine (TPA) and carbazole (CZ), which can be attached at different positions of the central core .


Physical And Chemical Properties Analysis

10,11-dihydro-5H-dibenzo[b,f]azepine has a molecular weight of 195.2597 . It is soluble in ethyl acetate .

Mechanism of Action

The exact mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepine and its derivatives depends on the specific compound and its use. For example, some derivatives are used as anticonvulsant drugs .

Safety and Hazards

As with any chemical compound, handling 10,11-dihydro-5H-dibenzo[b,f]azepine requires appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The 10,11-dihydro-5H-dibenzo[b,f]azepine structure is a key component in many pharmaceutical compounds, and research into new derivatives and uses is ongoing .

properties

IUPAC Name

[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c24-20(15-27-21(26)22-11-13-25-14-12-22)23-18-7-3-1-5-16(18)9-10-17-6-2-4-8-19(17)23/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNYFSQLKSRTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC(=S)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl morpholine-4-carbodithioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-morpholinecarbodithioate
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2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-morpholinecarbodithioate
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2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-morpholinecarbodithioate
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2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-morpholinecarbodithioate
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2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-morpholinecarbodithioate

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